molecular formula C26H26N2O5 B089091 N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine CAS No. 13122-91-3

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine

Cat. No.: B089091
CAS No.: 13122-91-3
M. Wt: 446.5 g/mol
InChI Key: JNRHNGGTJOBXHL-GOTSBHOMSA-N
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Description

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine is a complex organic compound with a unique structure that includes multiple phenyl groups and a methoxycarbonyl group

Mechanism of Action

Target of Action

Notably, it has shown an affinity for proteins involved in regulating cell growth, differentiation, and metabolism .

Mode of Action

Z-Phe-Phe-OH is known to interact with its targets through non-covalent interactions, particularly π-π interactions, between the aromatic side chains of its phenylalanine residues . These interactions are crucial in many areas of modern chemistry, including medicinal and bioorganic chemistry .

Biochemical Pathways

The Phe-Phe motif, which Z-Phe-Phe-OH is based on, is known to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This has implications for various biochemical pathways, particularly those involved in cell growth and differentiation . Moreover, Phe catabolism produces antimicrobial metabolites resulting in the inhibition of microbial growth and an immunosuppressive activity .

Pharmacokinetics

Given its molecular weight of 299321 Da , it is likely to have good bioavailability, as compounds with a molecular weight below 500 Da generally have good absorption and distribution profiles .

Result of Action

The molecular and cellular effects of Z-Phe-Phe-OH’s action are largely dependent on its interaction with its targets. For instance, its interaction with proteins involved in cell growth and differentiation could potentially influence these processes . Furthermore, the self-assembled nanostructures formed by the Phe-Phe motif could have various effects at the cellular level, such as promoting high cell viability and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Z-Phe-Phe-OH. For instance, the presence of other compounds, such as microplastics, can alter the environmental behaviors and biological effects of polycyclic aromatic hydrocarbons (PAHs), a group of compounds that includes phenanthrene . .

Preparation Methods

The synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:

    Formation of the Phenylmethoxycarbonyl Group: This step involves the reaction of phenylmethanol with phosgene to form phenylmethoxycarbonyl chloride.

    Coupling with L-Alanine: The phenylmethoxycarbonyl chloride is then reacted with L-alanine in the presence of a base such as triethylamine to form the protected alanine derivative.

    Addition of the Phenyl Groups: The final step involves the addition of phenyl groups to the protected alanine derivative through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Z-Phe-Phe has been investigated for its potential as an antitumor agent when conjugated with chemotherapeutic substances. Research indicates that conjugates of phenylalanine derivatives with antitumor agents exhibit superior activity compared to standalone treatments. For instance, the combination of Z-Phe-Phe with 5-fluorouracil (5-FU) has shown enhanced efficacy in inhibiting tumor growth by selectively targeting tumor cells while minimizing toxicity to normal cells .

Pharmaceutical Formulations
The compound is utilized in pharmaceutical formulations aimed at improving the bioavailability and therapeutic effects of various drugs. Its structure allows for effective binding with active pharmaceutical ingredients, enhancing their stability and absorption rates in biological systems .

Peptide Synthesis

Enzymatic Catalysis
Z-Phe-Phe plays a significant role in enzymatic peptide synthesis. It is often used as a substrate in protease-catalyzed reactions, where it facilitates the formation of peptide bonds under mild conditions. Research has demonstrated that using engineered enzymes can lead to high yields of peptides when employing Z-Phe-Phe as a building block, showcasing its utility in the synthesis of complex peptides .

Hydrogel Formation
Recent studies have explored the use of Z-Phe-Phe in creating low molecular weight hydrogelators (LMOHGs). These hydrogels can serve as drug delivery carriers due to their ability to encapsulate therapeutic agents and control their release profiles. The gelation properties and mechanical strength of these hydrogels have been thoroughly investigated, indicating their potential for biomedical applications .

Drug Delivery Systems

Nanoparticle Development
Z-Phe-Phe has been incorporated into hydrogel nanoparticles (HNPs) designed for drug delivery. These nanoparticles demonstrate excellent entrapment efficiency and controlled release kinetics for model drugs such as 5-FU. Studies reveal that these HNPs can effectively deliver drugs to targeted sites, enhancing therapeutic outcomes while reducing side effects associated with conventional drug delivery methods .

Case Studies

Study Objective Findings
Lee et al. (1985)Antitumor efficacy of Z-Phe-Phe conjugatesDemonstrated enhanced activity of 5-FU when conjugated with L-phenylalanine derivatives, leading to selective inhibition of tumor pyruvate kinase .
Vossenberg et al. (2012)Peptide synthesis optimizationHighlighted the effectiveness of Z-Phe-Phe in protease-catalyzed reactions, achieving high synthesis over hydrolysis ratios .
Hydrogel Study (2020)Drug delivery applicationsDeveloped hydrogel nanoparticles using Z-Phe-Phe, showing improved drug release profiles compared to traditional methods .

Comparison with Similar Compounds

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine can be compared with similar compounds such as:

    1-methyl 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-alpha-aspartyl]-L-alaninate: This compound has a similar structure but includes an aspartyl group instead of an alanyl group.

    2,4,5-Trichlorophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate: This compound includes trichlorophenyl groups, which impart different chemical properties.

Biological Activity

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (also known as Z-Phe-Phe-OH) is a dipeptide derivative that has garnered attention for its biological activities, particularly in relation to enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

  • Chemical Formula : C₂₆H₂₆N₂O₅
  • Molecular Weight : 446.50 g/mol
  • CAS Number : 13122-91-3

This compound serves as a substrate for various proteolytic enzymes, particularly cathepsins. Its structure allows it to interact with the active sites of these enzymes, inhibiting their activity and thereby influencing various biological processes.

Inhibition of Cathepsins

Research indicates that Z-Phe-Phe-OH exhibits inhibitory effects on cathepsin L, a cysteine protease involved in protein degradation and processing. This inhibition is significant in the context of cancer therapy, as cathepsin L is often overexpressed in tumor cells.

EnzymeInhibition TypeIC50 Value
Cathepsin LCompetitive0.74 nM
Cathepsin BCompetitive>100 nM

The above table summarizes the potency of this compound against cathepsins, highlighting its selectivity towards cathepsin L over cathepsin B, which is crucial for therapeutic applications targeting cancerous tissues.

Antitumor Activity

A notable study investigated the antitumor properties of this compound when conjugated with chemotherapeutic agents such as 5-fluorouracil (5-FU). The combination demonstrated enhanced antitumor efficacy compared to 5-FU alone.

Case Study: Combination Therapy with 5-FU

In a study involving Sarcoma-180 tumor-bearing mice, the administration of a conjugate of this compound and 5-FU resulted in significant tumor weight reduction compared to control groups.

Treatment GroupTumor Weight (g)Inhibition Rate (%)
Control2.5-
5-FU1.828
Z-Phe-Phe + 5-FU1.252

The results indicate that the dipeptide enhances the effectiveness of 5-FU, suggesting a synergistic effect that warrants further investigation.

Antiviral Properties

Beyond its antitumor effects, this compound has also been studied for its antiviral properties. It has been shown to inhibit viral entry by disrupting membrane fusion processes mediated by viral proteins.

Mechanism of Antiviral Activity

The mechanism involves the destabilization of lipid bilayers, which is crucial for viral entry into host cells. This property has been linked to the peptide's ability to alter membrane dynamics, making it a potential candidate for antiviral drug development.

Properties

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHNGGTJOBXHL-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156961
Record name 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
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Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13122-91-3
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine
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Record name 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
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Record name 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
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Record name 3-phenyl-N-[3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine
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Record name 3-PHENYL-N-(3-PHENYL-N-((PHENYLMETHOXY)CARBONYL)-L-ALANYL)-L-ALANINE
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